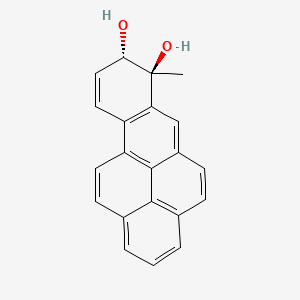
Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its complex structure and significant biological activity. It is often studied in the context of environmental pollutants and their impact on human health due to its presence in tobacco smoke and other combustion products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- typically involves multiple steps, starting from benzo(a)pyrene. The process includes:
Epoxidation: The initial step involves the epoxidation of benzo(a)pyrene to form benzo(a)pyrene-7,8-epoxide.
Hydration: The epoxide is then hydrated to produce benzo(a)pyrene-7,8-diol.
Methylation: Finally, the diol undergoes methylation to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research rather than commercial applications. the synthesis generally follows the same steps as the laboratory preparation, with optimizations for scale and yield.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to less oxidized forms.
Substitution: Various substitution reactions can occur, particularly at the methyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions typically use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- is extensively used in scientific research due to its biological activity and relevance to environmental health. Some key applications include:
Chemistry: Studying the reactivity and transformation of PAHs.
Biology: Investigating the compound’s interaction with biological molecules, such as DNA and proteins.
Medicine: Researching its role in carcinogenesis and potential therapeutic interventions.
Industry: Understanding its formation and mitigation in industrial processes involving combustion.
Mechanism of Action
The compound exerts its effects primarily through its interaction with DNA. It forms adducts with DNA, leading to mutations and potentially carcinogenic outcomes. The molecular targets include guanine bases in DNA, and the pathways involved often include cytochrome P450 enzymes that activate the compound to its reactive forms .
Comparison with Similar Compounds
Similar Compounds
- Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide
- Benzo(a)pyrene-7,8-dione
- Benzo(a)pyrene-4,5-dihydrodiol
Uniqueness
Benzo(a)pyrene-7,8-diol, 7,8-dihydro-7-methyl-, (7S-trans)- is unique due to its specific stereochemistry and methylation, which influence its reactivity and biological interactions. Compared to other similar compounds, it has distinct pathways of activation and different biological effects .
Properties
CAS No. |
86594-63-0 |
|---|---|
Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(7S,8S)-7-methyl-8H-benzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C21H16O2/c1-21(23)17-11-14-6-5-12-3-2-4-13-7-8-16(20(14)19(12)13)15(17)9-10-18(21)22/h2-11,18,22-23H,1H3/t18-,21-/m0/s1 |
InChI Key |
FCKDZCPFYXNFLB-RXVVDRJESA-N |
Isomeric SMILES |
C[C@]1([C@H](C=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O)O |
Canonical SMILES |
CC1(C(C=CC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















